molecular formula C14H23NO B5768055 N-2-adamantylbutanamide

N-2-adamantylbutanamide

Cat. No. B5768055
M. Wt: 221.34 g/mol
InChI Key: JXWBUSRFJZZEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantylbutanamide, also known as N-adamantyl-2-butylamide or ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in the scientific research community due to its potential therapeutic applications. It is a derivative of the indazole family of synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and ADB-FUBINACA.

Mechanism of Action

The mechanism of action of N-2-adamantylbutanamide involves its binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of various signaling pathways that are involved in the regulation of pain, inflammation, and other physiological processes. It has also been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of chronic pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory bowel disease. In addition, it has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-adamantylbutanamide in lab experiments is its potency as a CB1 and CB2 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is its relatively recent discovery and limited availability, which may make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on N-2-adamantylbutanamide. One area of interest is its potential as a treatment for chronic pain and other conditions that involve the endocannabinoid system. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-2-adamantylbutanamide involves the reaction of 2-bromo-1-(adamantan-1-yl)butane with 1H-indazole-3-carboxamide in the presence of a base such as potassium carbonate. The resulting compound is then purified using chromatography techniques to obtain the final product.

Scientific Research Applications

N-2-adamantylbutanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have potent agonist activity at the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. This makes it a promising candidate for the development of new drugs for the treatment of conditions such as chronic pain, multiple sclerosis, and inflammatory bowel disease.

properties

IUPAC Name

N-(2-adamantyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-3-13(16)15-14-11-5-9-4-10(7-11)8-12(14)6-9/h9-12,14H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWBUSRFJZZEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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